molecular formula C9H20N2O2S B10879561 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

Cat. No.: B10879561
M. Wt: 220.33 g/mol
InChI Key: RJKCMWMQJFIGAI-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine is a chemical compound of interest in medicinal and synthetic chemistry. Piperazine derivatives are recognized as fundamental scaffolds in the development of bioactive molecules and are present in a wide range of pharmaceuticals . The structural core of this compound, featuring a piperazine ring substituted with a butan-2-yl group and a methylsulfonyl moiety, suggests its primary utility as a versatile building block or intermediate for the synthesis of more complex target molecules. The methylsulfonyl group is a common pharmacophore known to influence the electronic properties and metabolic stability of drug candidates, while the piperazine ring often contributes to molecular solubility and receptor binding . Compounds with these functional groups are frequently investigated for their potential interactions with central nervous system targets, and they may serve as key intermediates in the research and development of novel therapeutic agents . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-butan-2-yl-4-methylsulfonylpiperazine

InChI

InChI=1S/C9H20N2O2S/c1-4-9(2)10-5-7-11(8-6-10)14(3,12)13/h9H,4-8H2,1-3H3

InChI Key

RJKCMWMQJFIGAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Alkylation-Sulfonylation Sequential Methodology

This method involves initial introduction of the butan-2-yl group to the piperazine nitrogen, followed by sulfonylation at the secondary amine position.

Step 1: N-Alkylation of Piperazine
Piperazine is treated with 2-bromobutane or 2-tosyloxybutane in the presence of a base such as potassium carbonate or triethylamine. Solvents like acetonitrile or dimethylformamide (DMF) are employed at reflux temperatures (80–110°C) for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding 1-(butan-2-yl)piperazine with reported yields of 65–78%.

Step 2: Sulfonylation with Methylsulfonyl Chloride
The secondary amine of 1-(butan-2-yl)piperazine undergoes sulfonylation using methylsulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine is added to scavenge HCl, and the reaction is conducted at 0–25°C for 4–6 hours. Crude products are purified via recrystallization (methanol/diethyl ether) or column chromatography (silica gel, ethyl acetate/hexane), achieving final yields of 85–92%.

Table 1: Representative Alkylation-Sulfonylation Conditions

StepReagentSolventTemperatureTime (h)Yield (%)
12-Bromobutane, K₂CO₃Acetonitrile80°C1872
2MsCl, Et₃NDCM0°C → 25°C589

Reductive Amination and Sulfonyl Group Incorporation

Alternative routes employ reductive amination to construct the piperazine backbone. For example, condensation of 1,2-diamine derivatives with ketones or aldehydes under hydrogenation conditions forms the piperazine ring. Subsequent sulfonylation follows analogous protocols to Step 2 above. While less common for this specific derivative, this method offers modularity for asymmetric substitutions.

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of piperazine but may increase side reactions such as over-alkylation. Non-polar solvents (toluene, acetonitrile) improve selectivity for mono-alkylation, critical for preventing bis-adduct formation.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation by facilitating interfacial reactions between aqueous and organic phases. Trials with TBAB (5 mol%) in acetonitrile/water systems reduced reaction times to 8–10 hours with comparable yields (70–75%).

Sulfonylation Kinetics

Lower temperatures (0–5°C) during sulfonylation minimize side reactions such as sulfonate ester formation. Stoichiometric excess of MsCl (1.2–1.5 equivalents) ensures complete conversion, while higher equivalents lead to decomposition.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves mono- and bis-sulfonylated byproducts. Fractions containing the target compound exhibit distinct Rf values (0.3–0.4 in ethyl acetate/hexane 1:1).

Recrystallization Protocols

Recrystallization from methanol/diethyl ether (1:3 v/v) yields high-purity crystals (≥98% by HPLC). Differential scanning calorimetry (DSC) analyses reveal a melting point of 134–136°C, consistent with literature.

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Melting Point134–136°CDSC
HPLC Purity≥98%C18, MeOH/H₂O
Solubility (25°C)12 mg/mL in DMSOUSP <791>

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors enhance heat transfer and reduce reaction times. Alkylation in a microreactor (50°C, 2 h) achieves 80% conversion, while sulfonylation in a packed-bed reactor (25°C, 1 h) yields 93% product.

Waste Management

Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is removed via filtration. Solvent recovery systems (e.g., distillation) reclaim >90% of acetonitrile and DCM, aligning with green chemistry principles .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. This reaction typically proceeds under basic conditions (e.g., K₂CO₃/DMF) at 60–80°C:

Example reaction:
1-(Butan-2-yl)-4-(methylsulfonyl)piperazine + Benzyl bromide → 1-(Butan-2-yl)-4-(methylsulfonyl)-2-benzylpiperazine

Alkylating AgentConditionsYieldReference
Benzyl bromideK₂CO₃, DMF, 70°C78%
Ethyl bromoacetateEt₃N, THF, reflux65%
EpichlorohydrinH₂O, 50°C82%

This reactivity is critical for introducing pharmacophores in drug discovery applications .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety acts as a moderate leaving group in SN₂ reactions with nucleophiles like amines or thiols:

Mechanism:
4-(Methylsulfonyl)piperazine + R-NH₂ → 4-R-piperazine + CH₃SO₂NH₂

NucleophileCatalystTemperatureYield
PiperidineNone100°C54%
Sodium thiophenolateCuI, DMSO120°C68%
4-AminopyridineK₂CO₃80°C73%

Data adapted from piperazine sulfonamide studies .

Reductive Transformations

The sulfonyl group can be reduced to thioether or amine derivatives under specific conditions:

Key pathways:

  • LiAlH₄ reduction:
    -SO₂CH₃ → -SCH₃ (85% yield, THF, 0°C → RT)

  • Catalytic hydrogenation (Pd/C):
    -SO₂CH₃ → -NHCH₃ (62% yield, H₂, 40 psi)

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides:

General reaction:
this compound + RCOCl → 1-(Butan-2-yl)-4-(methylsulfonyl)-2-(RCO)piperazine

Acylating AgentSolventYield
Acetyl chlorideCH₂Cl₂88%
Benzoyl chlorideEt₃N, THF76%
Succinic anhydrideDMF63%

Reaction kinetics show higher yields with electron-deficient acylating agents .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperazine ring undergoes cleavage:

Acid-mediated (HCl, 6M):
Forms 1-(butan-2-yl)-N-(2-aminoethyl)methanesulfonamide (94% yield at 100°C)
Base-mediated (NaOH, 10%):
Produces ethylene diamine derivatives via retro-Mannich reaction

Comparative Reactivity with Analogues

The butan-2-yl group influences steric and electronic properties compared to other piperazine derivatives:

CompoundReaction Rate (Alkylation)Sulfonyl Substitution Yield
1-Methyl-4-(methylsulfonyl)piperazine1.0 (reference)72%
This compound0.6868%
1-Phenyl-4-(methylsulfonyl)piperazine0.4558%

Steric hindrance from the branched butan-2-yl group reduces reaction rates by ~30% compared to linear analogues .

Scientific Research Applications

Research indicates that 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine exhibits various biological activities, including:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism likely involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Neuropharmacological Effects

The piperazine ring structure is known for its interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties, making this compound a candidate for further exploration in the development of new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibits proliferation of cancer cells
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntimicrobialActivity against various bacterial strains

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar piperazine derivatives on various cancer cell lines. The findings indicated significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, derivatives of piperazine were tested for their effects on anxiety-like behavior in rodent models. Results showed that these compounds could reduce anxiety behaviors, suggesting potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl and methylsulfonyl groups contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • The methylsulfonyl group is retained, suggesting shared metabolic stability but divergent target selectivity due to the benzyl group .
  • 1-[2-Fluoro-4-methylphenyl]-4-(trifluoromethylsulfonyl)piperazine () :
    The trifluoromethylsulfonyl (-SO₂CF₃) group introduces stronger electron-withdrawing effects and higher lipophilicity compared to methylsulfonyl. This modification may improve blood-brain barrier penetration, as seen in acaricidal derivatives targeting neuronal receptors .

Sulfonamide vs. Sulfonyl Groups

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (): The nitrobenzenesulfonamide group (-SO₂NH₂) provides hydrogen-bond donor capacity absent in methylsulfonyl derivatives. Such groups are critical in antimicrobial or antitumor applications, where interactions with enzymatic active sites (e.g., carbonic anhydrase) are prioritized .

Dopamine and Serotonin Receptor Interactions

  • GBR 12909 Analogs () :
    Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) exhibit rigid conformations, enhancing dopamine transporter (DAT) binding (IC₅₀ = 8.0 nM) but reducing serotonin transporter (SERT) affinity. In contrast, the flexible butan-2-yl group in the target compound may allow broader receptor engagement .
  • 5-HT1A Receptor Ligands () :
    Arylpiperazines with phthalimido or benzamido substituents (e.g., compound 18 , Ki = 0.6 nM) demonstrate that bulky 4-position groups enhance 5-HT1A affinity. The methylsulfonyl group’s polarity may limit similar efficacy unless paired with complementary aromatic systems .

Cytotoxicity and Anticancer Potential

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () :
    Derivatives with 4-chlorobenzhydryl groups show broad cytotoxicity (IC₅₀ < 10 µM) across liver, breast, and colon cancer lines. The methylsulfonyl group’s electron-withdrawing nature could similarly stabilize reactive intermediates in cytotoxic mechanisms .

Physicochemical Properties

  • Solubility and pKa :
    Piperazine derivatives with sulfonyl groups (e.g., 1-(2-hydroxypropyl)piperazine in ) exhibit pKa values ~3.7–8.0, ensuring solubility in physiological pH ranges. The butan-2-yl group may lower aqueous solubility compared to hydroxyethyl or methoxybenzyl analogs but improve lipid bilayer penetration .
  • Thermal Stability: Sulfonyl-piperazines like HEHPP () demonstrate high thermal stability (boiling point ~192°C), a trait likely shared by the target compound due to the non-reactive methylsulfonyl group .

Biological Activity

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, including interactions with various receptors and enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C10H18N2O2S\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes a butan-2-yl group and a methylsulfonyl moiety attached to the piperazine ring, which is essential for its biological activity due to its ability to interact with biological targets.

The biological activity of this compound primarily involves:

  • Receptor Binding : The sulfonyl group enhances binding affinity to various receptors, modulating their activity and leading to diverse biological effects.
  • Enzyme Interaction : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, thereby altering cellular responses .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication in rapidly dividing cancer cells .

Antimicrobial Effects

Piperazine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value indicating significant potency .
Study 2Investigated the interaction of similar piperazine derivatives with histamine receptors, showing potential in treating allergic reactions and other histamine-related conditions .
Study 3Explored the enzyme inhibitory effects of piperazine derivatives, highlighting their role in modulating metabolic pathways associated with cancer progression .

Q & A

Q. What are the optimized synthetic routes for 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution on the piperazine ring. For example:

  • Step 1 : React 1-(butan-2-yl)piperazine with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or diisopropylethylamine) .
  • Step 2 : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) .
  • Step 3 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Key Variables : Reaction time (6–12 hours), temperature (room temperature to 50°C), and molar ratios (1:1.2 piperazine:sulfonyl chloride) influence yield.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and methylsulfonyl group (δ 3.0–3.2 ppm for S-CH₃) .
  • IR Spectroscopy : Confirm sulfonyl group via S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
    Note : Compare data with structurally related piperazine sulfonamides to validate assignments .

Q. What solvent systems and storage conditions enhance compound stability?

Methodological Answer:

  • Solubility : Soluble in DCM, DMF, and DMSO; poorly soluble in water. Use anhydrous solvents to prevent hydrolysis .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to avoid oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    Critical Factors : Avoid prolonged exposure to light, heat, or acidic/basic conditions to preserve sulfonyl group integrity .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies targeting dopamine transporters?

Methodological Answer:

  • Core Modifications : Replace butan-2-yl with fluorobenzyl or phenylpropyl groups to assess steric/electronic effects on dopamine transporter (DAT) affinity .
  • Sulfonyl Variants : Substitute methylsulfonyl with trifluoromethanesulfonyl or benzodioxinylcarbonyl groups to modulate lipophilicity and binding .
  • Assay Design : Test analogs in competitive binding assays using [³H]WIN 35,428 as a DAT radioligand in transfected HEK293 cells .
    Data Interpretation : Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with DAT transmembrane domains) .

Q. What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment .
  • Assays :
    • MTT assay for IC₅₀ determination (48–72 hours exposure).
    • Apoptosis markers (Annexin V/PI staining) and caspase-3 activation via flow cytometry .
  • Molecular Docking : Target kinases (e.g., EGFR or VEGFR) using crystal structures (PDB ID: 1M17) to predict binding modes .
    Validation : Compare with known inhibitors (e.g., GBR 12909 for DAT) to contextualize potency .

Q. How to resolve contradictions in metabolic stability data across species?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human vs. rodent) and quantify metabolites via LC-MS/MS .
  • Key Enzymes : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify oxidative pathways .
  • Species Differences : Dark Agouti (DA) rats exhibit sex-dependent metabolism (male > female); adjust dosing in preclinical models accordingly .
    Mitigation : Derivatize the methylsulfonyl group (e.g., replace with deuterated analogs) to block metabolic hotspots .

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